molecular formula C13H14N2O3S2 B3596806 5-methyl-N-[(4-sulfamoylphenyl)methyl]thiophene-3-carboxamide

5-methyl-N-[(4-sulfamoylphenyl)methyl]thiophene-3-carboxamide

Cat. No.: B3596806
M. Wt: 310.4 g/mol
InChI Key: KJGWYJRGURZNPO-UHFFFAOYSA-N
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Description

5-methyl-N-[(4-sulfamoylphenyl)methyl]thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and are widely used in medicinal chemistry and material science .

Preparation Methods

The synthesis of 5-methyl-N-[(4-sulfamoylphenyl)methyl]thiophene-3-carboxamide can be achieved through various synthetic routes. One common method involves the condensation reaction of 5-methylthiophene-3-carboxylic acid with 4-sulfamoylbenzylamine under specific reaction conditions. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

5-methyl-N-[(4-sulfamoylphenyl)methyl]thiophene-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, often using reagents like bromine or chlorine under controlled conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-methyl-N-[(4-sulfamoylphenyl)methyl]thiophene-3-carboxamide has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-methyl-N-[(4-sulfamoylphenyl)methyl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

5-methyl-N-[(4-sulfamoylphenyl)methyl]thiophene-3-carboxamide can be compared with other thiophene derivatives such as:

    Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

    Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfamoylphenyl group, which may confer distinct biological activities and properties .

Properties

IUPAC Name

5-methyl-N-[(4-sulfamoylphenyl)methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S2/c1-9-6-11(8-19-9)13(16)15-7-10-2-4-12(5-3-10)20(14,17)18/h2-6,8H,7H2,1H3,(H,15,16)(H2,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGWYJRGURZNPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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